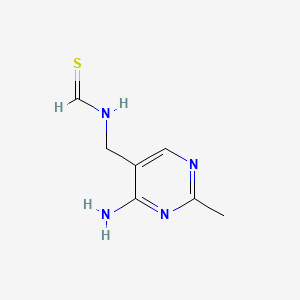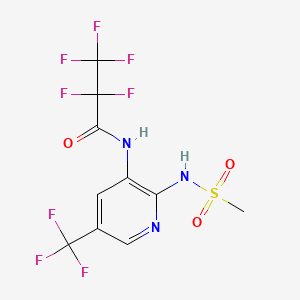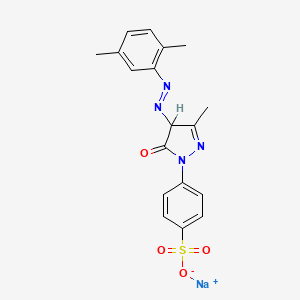![molecular formula C25H15ClN2OS B12706697 4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one CAS No. 97416-78-9](/img/structure/B12706697.png)
4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is a complex organic compound with the molecular formula C25H15ClN2OS. This compound is known for its unique structure, which includes a benzimidazo[2,1-a]benz[de]isoquinolin-7-one core with a 4-chlorophenylthio and a methyl group attached.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one typically involves multiple steps. One common method includes the following steps:
Formation of the Benzimidazo[2,1-a]benz[de]isoquinolin-7-one Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the 4-Chlorophenylthio Group: This is usually achieved through a nucleophilic substitution reaction where a 4-chlorophenylthiol is reacted with the core structure.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenylthio group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield the corresponding alcohols or amines .
Aplicaciones Científicas De Investigación
4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one has been studied for various scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(4-Chlorophenyl)thio]-10-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
- 3-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one
Uniqueness
4-[(4-Chlorophenyl)thio]-11-methyl-7H-benzimidazo[2,1-a]benz[de]isoquinolin-7-one is unique due to its specific substitution pattern and the presence of the 4-chlorophenylthio group. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
97416-78-9 |
|---|---|
Fórmula molecular |
C25H15ClN2OS |
Peso molecular |
426.9 g/mol |
Nombre IUPAC |
15-(4-chlorophenyl)sulfanyl-6-methyl-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4(9),5,7,12(20),13,15,17-nonaen-11-one |
InChI |
InChI=1S/C25H15ClN2OS/c1-14-5-11-21-20(13-14)27-24-18-4-2-3-17-22(30-16-8-6-15(26)7-9-16)12-10-19(23(17)18)25(29)28(21)24/h2-13H,1H3 |
Clave InChI |
SDEFOKDRSRTRMA-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N3C(=N2)C4=CC=CC5=C(C=CC(=C54)C3=O)SC6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















